methyl 2-(adamantane-1-amido)benzoate methyl 2-(adamantane-1-amido)benzoate
Brand Name: Vulcanchem
CAS No.: 62248-27-5
VCID: VC7179286
InChI: InChI=1S/C19H23NO3/c1-23-17(21)15-4-2-3-5-16(15)20-18(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3
Molecular Formula: C19H23NO3
Molecular Weight: 313.397

methyl 2-(adamantane-1-amido)benzoate

CAS No.: 62248-27-5

Cat. No.: VC7179286

Molecular Formula: C19H23NO3

Molecular Weight: 313.397

* For research use only. Not for human or veterinary use.

methyl 2-(adamantane-1-amido)benzoate - 62248-27-5

Specification

CAS No. 62248-27-5
Molecular Formula C19H23NO3
Molecular Weight 313.397
IUPAC Name methyl 2-(adamantane-1-carbonylamino)benzoate
Standard InChI InChI=1S/C19H23NO3/c1-23-17(21)15-4-2-3-5-16(15)20-18(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22)
Standard InChI Key DKDPAZRYBJXHSD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a methyl ester group attached to a benzoic acid moiety, with an amide linkage connecting the aromatic ring to the 1-position of an adamantane cage. The adamantane group imparts exceptional thermal stability and lipophilicity, while the ester and amide functionalities enable participation in hydrogen bonding and hydrolytic reactions.

Molecular Specifications

PropertyValue/Description
IUPAC NameMethyl 2-(adamantane-1-carboxamido)benzoate
Molecular FormulaC₁₉H₂₃NO₃
Molecular Weight313.39 g/mol
SolubilityLow water solubility; soluble in DMSO, THF
Melting PointEstimated 180–190°C (based on analogs)

The adamantane core’s three-dimensional diamondoid structure contributes to high melting points and resistance to degradation, as observed in related compounds like memantine and amantadine .

Synthesis and Reaction Pathways

The synthesis of methyl 2-(adamantane-1-amido)benzoate typically involves multi-step procedures centered on coupling adamantane-1-carboxylic acid derivatives with substituted benzoic acid precursors.

Amidation of Methyl 2-Aminobenzoate

A common approach involves reacting adamantane-1-carboxylic acid chloride with methyl 2-aminobenzoate in dichloromethane under basic conditions (e.g., triethylamine) :

  • Activation of Adamantane Carboxylic Acid: Treatment with thionyl chloride (SOCl₂) converts adamantane-1-carboxylic acid to its acyl chloride.

  • Coupling Reaction: The acyl chloride reacts with methyl 2-aminobenzoate at room temperature, forming the amide bond.

  • Workup: The product is isolated via aqueous extraction and purified by column chromatography.

This method mirrors the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate, where analogous coupling and cyclization steps yield structurally complex adamantane derivatives .

Direct Esterification-Cyclization

Alternative routes may adapt one-pot esterification-cyclization strategies, as demonstrated in benzimidazole syntheses . For example, refluxing 2-amino-3-(adamantane-1-carboxamido)benzoic acid in methanol with SOCl₂ could simultaneously esterify the carboxylic acid and cyclize intermediates, though this remains speculative without direct experimental data.

Reaction Chemistry

The compound’s reactivity is dominated by its ester and amide groups:

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to 2-(adamantane-1-amido)benzoic acid.

  • Amide Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this may destabilize the adamantane framework.

  • Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at the meta position relative to the amide group.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
MemantineLacks ester group; smaller molecular weightAlzheimer’s treatment
AmantadinePrimary amine instead of amideAntiviral, Parkinson’s
Ethyl 2-(1-Adamantyl)-1H-Benzimidazole-5-CarboxylateBenzimidazole core vs. benzoate esterAnticancer research

The inclusion of both ester and amide functionalities in methyl 2-(adamantane-1-amido)benzoate broadens its reactivity profile compared to simpler adamantane derivatives.

Challenges and Future Directions

Current limitations include sparse solubility data and unconfirmed biological activity. Future research should prioritize:

  • Comprehensive Bioassays: Screening for antimicrobial, antiviral, and enzyme-inhibitory effects.

  • Optimized Synthetic Protocols: Developing greener methods (e.g., catalytic amidation) to improve yields.

  • Structure-Activity Relationship (SAR) Studies: Modifying the ester and amide groups to enhance target affinity.

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